molecular formula C9H10N2O B8750229 (2-Methyl-3-aminophenoxy)acetonitrile

(2-Methyl-3-aminophenoxy)acetonitrile

Cat. No. B8750229
M. Wt: 162.19 g/mol
InChI Key: UDKCTQCIHNCGTK-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

2-methyl-3-aminophenol (20.1 g, 0.163 mol) was dissolved in methylethylketone (MEK) (150 ml). Cesium carbonate (106 g, 0.326 mmol) was added in portions followed by dropwise addition of bromoacetonitrile (29.3 g, 0.245 mol) over 30 min. The mixture was stirred 14 hr at room temperature, then filtered through a coarse fritted funnel. The solids were washed with ethylacetate (2×100 ml) and the combined washings and filtrate were concentrated at reduced pressure to give 20.8 g (79% yield) of (2-methyl-3-aminophenoxy)acetonitrile which required no further purification.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
29.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:9].C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:17][C:18]#[N:19]>CC(CC)=O>[CH3:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH2:17][C:18]#[N:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
CC1=C(C=CC=C1N)O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)CC
Step Two
Name
Quantity
106 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
29.3 g
Type
reactant
Smiles
BrCC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 14 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a coarse fritted funnel
WASH
Type
WASH
Details
The solids were washed with ethylacetate (2×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the combined washings and filtrate were concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC1=C(OCC#N)C=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.